molecular formula C10H10N4O3S B12271720 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone

Cat. No.: B12271720
M. Wt: 266.28 g/mol
InChI Key: QMTXZHBCZWCOCR-UHFFFAOYSA-N
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Description

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one is a compound that features a 1,2,4-triazole ring and a catechol moiety. The presence of these functional groups makes it a compound of interest in various fields, including medicinal chemistry and materials science. The 1,2,4-triazole ring is known for its wide range of biological activities, while the catechol moiety is often involved in redox reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the catechol moiety. One common method involves the cyclization of aminoguanidine with a suitable precursor to form the triazole ring. This is followed by the reaction with a catechol derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The catechol moiety can be oxidized to form quinones.

    Reduction: The triazole ring can participate in reduction reactions.

    Substitution: Both the triazole and catechol moieties can undergo substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the catechol moiety would yield quinones, while substitution reactions could introduce various functional groups onto the triazole or catechol rings .

Scientific Research Applications

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the catechol moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one lies in the combination of the triazole and catechol moieties, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C10H10N4O3S/c11-9-12-10(14-13-9)18-4-8(17)5-1-2-6(15)7(16)3-5/h1-3,15-16H,4H2,(H3,11,12,13,14)

InChI Key

QMTXZHBCZWCOCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CSC2=NNC(=N2)N)O)O

Origin of Product

United States

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